8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

Medicinal chemistry Cross-coupling Sequential functionalization

This dual-halogen 1,7-naphthyridine scaffold uniquely enables sequential, orthogonal functionalization: the 3-iodo undergoes selective Suzuki-Miyaura or Buchwald-Hartwig coupling, while the 8-chloro remains available for a second diversification step—eliminating protection/deprotection cycles. With a 4-methoxy electron-donating group, this intermediate accelerates focused library synthesis for kinase inhibitor programs and radiochemistry applications. Procure this non-interchangeable building block when two rounds of C–C or C–N bond formation from a single core are required, dramatically reducing synthesis time.

Molecular Formula C9H6ClIN2O
Molecular Weight 320.51 g/mol
Cat. No. B11828265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine
Molecular FormulaC9H6ClIN2O
Molecular Weight320.51 g/mol
Structural Identifiers
SMILESCOC1=C2C=CN=C(C2=NC=C1I)Cl
InChIInChI=1S/C9H6ClIN2O/c1-14-8-5-2-3-12-9(10)7(5)13-4-6(8)11/h2-4H,1H3
InChIKeyZRWUCCVNRRBIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine: A Strategic Halogenated 1,7-Naphthyridine Building Block (CAS 1812220-09-9)


8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine (CAS 1812220-09-9) is a polyhalogenated 1,7-naphthyridine derivative bearing chloro, iodo, and methoxy substituents on the bicyclic core. 1,7-Naphthyridines constitute one of the six regioisomeric naphthyridine systems, recognized as privileged scaffolds in medicinal chemistry for kinase inhibitor development and other therapeutic applications [1]. The compound is classified as a research chemical and advanced synthetic intermediate with molecular formula C₉H₆ClIN₂O and molecular weight 320.51 [2]. Its defining structural feature is the presence of both chloro and iodo leaving groups at distinct positions (8- and 3-, respectively) on the same scaffold, which establishes the foundation for its differential synthetic utility relative to mono-halogenated analogs.

Why 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine Cannot Be Replaced by Mono-Halogenated 1,7-Naphthyridines


In-class substitution fails because 1,7-naphthyridine derivatives with different halogen substitution patterns exhibit fundamentally different reactivity profiles and synthetic capabilities. Mono-halogenated analogs such as 8-chloro-1,7-naphthyridine or 3-iodo-1,7-naphthyridine each provide only a single reactive handle for derivatization, limiting downstream diversification to one synthetic step per scaffold acquisition [1]. Furthermore, the presence of both chloro and iodo groups on the same naphthyridine core creates an inherent reactivity hierarchy: iodine serves as a superior leaving group in palladium-catalyzed cross-coupling reactions, while chlorine remains relatively inert under standard Suzuki-Miyaura conditions, enabling sequential, orthogonal functionalization strategies [2]. The 4-methoxy group further modulates electron density on the heteroaromatic system, influencing regioselectivity in nucleophilic aromatic substitution and electrophilic reactions. These combined features are absent in mono-halogenated, non-methoxylated, or regioisomeric naphthyridine scaffolds, rendering 8-chloro-3-iodo-4-methoxy-1,7-naphthyridine non-interchangeable with simpler analogs.

Quantitative Differentiation Evidence for 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine in 1,7-Naphthyridine-Based Synthesis


Orthogonal Cross-Coupling Capability: Dual Halogen Differentiation Versus Mono-Halogenated 1,7-Naphthyridines

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine provides two chemically differentiated halogen handles on a single scaffold, enabling sequential orthogonal functionalization that mono-halogenated analogs cannot achieve. In palladium-catalyzed cross-coupling reactions, the C(sp²)–I bond undergoes oxidative addition significantly faster than the C(sp²)–Cl bond, allowing chemoselective coupling at the 3-position while preserving the 8-chloro substituent for subsequent transformations. In contrast, 8-chloro-1,7-naphthyridine (CAS 13058-77-0) provides only a single chloro handle, restricting diversification to one coupling event per synthetic sequence . The iodine substituent at the 3-position of 1,7-naphthyridines has been exploited as a versatile handle in Suzuki, Heck, and Stille coupling reactions for constructing complex polycyclic structures, a reactivity profile established in related 1,8-naphthyridine systems [1].

Medicinal chemistry Cross-coupling Sequential functionalization

Molecular Complexity and Synthetic Versatility Relative to 8-Chloro-1,7-naphthyridine Parent Scaffold

8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine (MW = 320.51, C₉H₆ClIN₂O) contains four substituents (8-Cl, 3-I, 4-OCH₃, plus the unsubstituted core) distributed across the naphthyridine framework, offering multiple vectors for molecular elaboration. By comparison, the simplest commercially available analog, 8-chloro-1,7-naphthyridine (MW = 164.59, C₈H₅ClN₂), bears only the 8-chloro substituent . The target compound incorporates both a heavy halogen (iodine, atomic weight 126.90) for enhanced reactivity in metal-catalyzed transformations and a methoxy group that modulates electron density and can serve as a hydrogen bond acceptor in biological target engagement. Iodo-substituted naphthyridines have been documented as versatile building blocks for constructing complex polycyclic structures and introducing diverse functional groups . The presence of both chlorine and iodine substitutions on the naphthyridine core is recognized as a unique molecular feature valuable in organic synthesis for iterative diversification .

Building block Medicinal chemistry Diversity-oriented synthesis

Purity Specification: 98% Minimum Assay for Reproducible Synthetic Outcomes

The compound is commercially available with a purity specification of ≥98% (NLT 98%), as documented by multiple independent suppliers . This purity threshold is critical for maintaining predictable stoichiometry in cross-coupling reactions, where halogen content directly influences coupling efficiency. Lower-purity alternatives (e.g., 95% minimum purity grade from alternative sources ) introduce batch-to-batch variability in reaction outcomes due to unspecified impurities that may include dehalogenated byproducts or residual palladium. For sensitive palladium-catalyzed transformations, where catalyst poisoning by impurities can reduce yields or alter regioselectivity, the 98% specification provides a measurable quality baseline that 95% grade materials do not guarantee.

Quality control Reproducibility Procurement specification

Optimal Use Cases for 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine Based on Differentiated Chemical Properties


Iterative Diversity-Oriented Synthesis of 1,7-Naphthyridine-Based Compound Libraries

Medicinal chemistry groups constructing focused libraries of 1,7-naphthyridine analogs for kinase inhibitor programs should procure this compound when sequential, orthogonal functionalization is required. The iodo substituent at the 3-position undergoes selective Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce aryl or amine diversity at C3, after which the 8-chloro group remains available for a second coupling event using more forcing conditions or alternative catalyst systems. 1,7-Naphthyridine-based inhibitors have demonstrated potent activity in kinase inhibition programs, including BAY-091 and BAY-297 with biochemical IC₅₀ values in the low nanomolar range (5.5 nM against PIP4K2A), establishing the scaffold's relevance in targeted therapeutic development [1]. The dual-halogen architecture enables two rounds of diversification from a single starting material, reducing synthesis time compared to sequential protection/deprotection strategies or multiple scaffold acquisitions.

Radiolabeling and Imaging Probe Development via Iodine-Isotope Substitution

Radiochemistry laboratories developing SPECT imaging agents or autoradiography probes can utilize the 3-iodo substituent for direct isotopic exchange with radioiodine (¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) without altering the molecular scaffold. The methoxy group at C4 and chloro at C8 remain intact during radioiodination, preserving the core pharmacophore while enabling biodistribution tracking. Halogenated naphthyridone carboxamides have been evaluated as potential ligands for in vivo imaging studies of substance P receptors, demonstrating the precedent for radiolabeled naphthyridine derivatives in molecular imaging applications [2]. The 98% purity specification ensures that non-radioactive impurities do not compete with radiochemical yield or confound imaging signal interpretation.

Structure-Activity Relationship (SAR) Studies Targeting Halogen-Bonding Interactions

Medicinal chemists investigating halogen bonding as a design element in protein-ligand interactions should prioritize this scaffold for systematic SAR exploration. The iodine atom at the 3-position serves as a strong halogen-bond donor (σ-hole magnitude greater than chlorine or bromine), while the 8-chloro substituent provides a weaker halogen-bonding or purely steric control. This orthogonal halogen pairing enables controlled evaluation of halogen-bonding contributions to binding affinity. Naphthyridine compounds exhibit diverse biological activities including anticancer, antimicrobial, and kinase inhibition, with cytotoxicity evaluated across multiple human cancer cell lines (HeLa cervical cancer, HL-60 leukemia, PC-3 prostate cancer) using MTT assays [3]. The differential reactivity of iodine versus chlorine in halogen-bonding interactions provides a unique tool for deconvoluting structure-activity relationships that cannot be accessed with mono-halogenated or identically dihalogenated (e.g., dichloro) analogs.

Late-Stage Functionalization in Complex Molecule Synthesis

Total synthesis laboratories requiring a 1,7-naphthyridine core with late-stage diversification options should acquire this compound as a key intermediate. The methoxy group at C4 provides both electron-donating character (activating the ring toward electrophilic substitution) and a potential site for demethylation to the corresponding 4-hydroxy derivative. The iodo substituent at C3 serves as a handle for introducing sp²- or sp-carbon substituents via cross-coupling in the final stages of a synthetic sequence, minimizing the number of steps after precious intermediates are generated. 1,7-Naphthyridine derivatives have established precedent as critical intermediates in the synthesis of pharmaceutical compounds, with synthetic methods for various 8-chloro-1,7-naphthyridine derivatives described in the patent literature, including carbonitriles, carboxaldehydes, and carboxylic acid derivatives [4].

Quote Request

Request a Quote for 8-Chloro-3-iodo-4-methoxy-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.